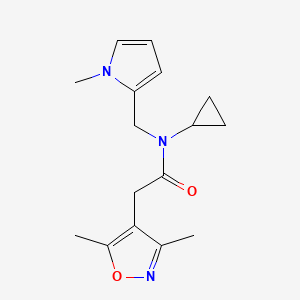

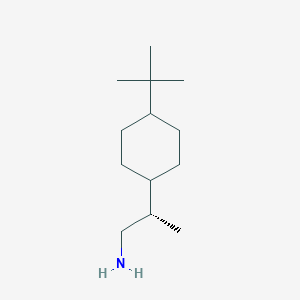

![molecular formula C17H16N2O5S B2915508 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-22-3](/img/structure/B2915508.png)

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is related to the compound you’re asking about . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .

Molecular Structure Analysis

The SMILES string for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is B(O)(O)c1ccc(cc1)N2S(=O)CCC2 . This provides a representation of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” include a molecular weight of 241.08, and it is a solid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceuticals and Medicinal Chemistry

Thiazolidin derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They have been found to exhibit anti-cancer, anti-convulsant, antitubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive properties .

Synthesis of Biologically Active Compounds

These compounds play a pivotal role in the synthesis of biologically active natural compounds and pharmaceuticals. For example, micacocidin exhibits antibacterial properties and is one such compound that features a thiazoline ring .

Bioluminescence Research

The role of firefly luciferin, which contains a thiazoline ring, is extensively documented in the bioluminescent process of fireflies. This highlights the importance of thiazolines in biological light production .

Chemical Synthesis

Thiazolidin derivatives serve as ligands in coupling reactions catalyzed by transition metals due to the distinctive properties of sulfur. This makes them valuable in various chemical synthesis processes .

Anticancer Activity

Recent research has focused on the role of thiazolidin-4-one derivatives in anticancer activity by inhibition of various enzymes and cell lines. Various synthetic strategies have been developed to enhance their effectiveness against cancer .

Green Chemistry

Thiazolidin derivatives are also involved in green chemistry initiatives due to their cleaner reaction profiles and the possibility for catalyst recovery. This makes them environmentally friendly alternatives in chemical synthesis .

Biological Properties Study

There is ongoing research into the synthesis of hybrids like triazole/thiazolidine-2,4-diones and studying their biological properties with various substituents in the thiazolidine ring .

Medicinal Chemistry Scaffolds

Thiazolin-4-ones and their derivatives are important heterocyclic scaffolds with applications in medicinal chemistry due to their versatility and range of biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRGSKQWBFISQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)

![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)